molecular formula C25H24N4O3 B2461898 (E)-1-benzyl-3-(3-(3-methoxyphenethyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea CAS No. 941941-89-5

(E)-1-benzyl-3-(3-(3-methoxyphenethyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea

Cat. No.: B2461898
CAS No.: 941941-89-5
M. Wt: 428.492
InChI Key: VFJVDYFZAIOLER-WEMUOSSPSA-N
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Description

(E)-1-benzyl-3-(3-(3-methoxyphenethyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea is a useful research compound. Its molecular formula is C25H24N4O3 and its molecular weight is 428.492. The purity is usually 95%.
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Scientific Research Applications

Antiproliferative Properties

A study on novel urea and bis-urea primaquine derivatives with hydroxyphenyl or halogenphenyl substituents, including those similar to the queried compound, found that these derivatives showed moderate to strong antiproliferative effects against various cancer cell lines. Particularly, certain derivatives exhibited strong activity against breast carcinoma MCF-7 cell line. This suggests potential application in the development of cancer therapeutics, especially for breast carcinoma (Perković et al., 2016).

Neuropharmacological Effects

Research on orexin-1 receptor antagonists, related to quinazoline urea analogues, has demonstrated the potential for treating various psychiatric disorders associated with stress or hyperarousal states. These compounds may offer new therapeutic strategies for addressing conditions like panic or anxiety (Bonaventure et al., 2015).

Anticholinesterase Activity

A study exploring the synthesis of isomeric 3-Benzazecines, which are structurally related to the queried compound, found that these compounds showed potential inhibitory activities against human acetyl- and butyrylcholinesterases. This indicates possible use in the treatment of diseases like Alzheimer's (Titov et al., 2022).

Adenosine Receptor Affinity

Research on isoquinoline and quinazoline urea derivatives showed binding affinity to human adenosine A(3) receptors. These findings suggest potential applications in the development of drugs targeting adenosine receptors, which are implicated in various physiological processes (van Muijlwijk-Koezen et al., 2000).

Antimicrobial Activity

Studies on novel quinazolinone derivatives have shown antimicrobial activity, indicating the potential of these compounds in developing new antimicrobial agents (Habib et al., 2013).

Potential in Solar Cell Technology

Research on cyanine dyes, which are structurally related to quinazoline derivatives, has explored their use in improving photoelectric conversion efficiency in dye-sensitized solar cells (Wu et al., 2009).

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for (E)-1-benzyl-3-(3-(3-methoxyphenethyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea involves the condensation of 3-(3-(3-methoxyphenethyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-yl)propanenitrile with benzyl isocyanate followed by reduction of the resulting intermediate.", "Starting Materials": [ "3-(3-(3-methoxyphenethyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-yl)propanenitrile", "benzyl isocyanate", "reducing agent" ], "Reaction": [ "Step 1: Condensation of 3-(3-(3-methoxyphenethyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-yl)propanenitrile with benzyl isocyanate in the presence of a suitable catalyst to form the corresponding urea intermediate.", "Step 2: Reduction of the urea intermediate using a reducing agent such as sodium borohydride or lithium aluminum hydride to yield (E)-1-benzyl-3-(3-(3-methoxyphenethyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea." ] }

CAS No.

941941-89-5

Molecular Formula

C25H24N4O3

Molecular Weight

428.492

IUPAC Name

1-benzyl-3-[3-[2-(3-methoxyphenyl)ethyl]-2-oxoquinazolin-4-yl]urea

InChI

InChI=1S/C25H24N4O3/c1-32-20-11-7-10-18(16-20)14-15-29-23(21-12-5-6-13-22(21)27-25(29)31)28-24(30)26-17-19-8-3-2-4-9-19/h2-13,16H,14-15,17H2,1H3,(H2,26,28,30)

InChI Key

VFJVDYFZAIOLER-WEMUOSSPSA-N

SMILES

COC1=CC=CC(=C1)CCN2C(=C3C=CC=CC3=NC2=O)NC(=O)NCC4=CC=CC=C4

solubility

not available

Origin of Product

United States

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